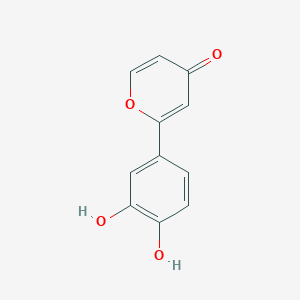
4H-Pyran-4-one, 2-(3,4-dihydroxyphenyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-4-one, 2-(3,4-dihydroxyphenyl)-(9CI) is a heterocyclic organic compound that belongs to the class of pyranones This compound is characterized by a pyran ring fused with a phenyl group that has hydroxyl groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyran-4-one, 2-(3,4-dihydroxyphenyl)-(9CI) typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dihydroxybenzaldehyde with a suitable pyranone precursor in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the carbonyl group in the pyranone ring to a hydroxyl group, forming a dihydropyran derivative.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification, respectively.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydropyran derivatives.
Substitution: Esters or ethers of the original compound.
Aplicaciones Científicas De Investigación
4H-Pyran-4-one, 2-(3,4-dihydroxyphenyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of diseases related to oxidative damage.
Industry: It is used in the formulation of various products, including pharmaceuticals and cosmetics, due to its antioxidant properties.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups on the phenyl ring can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This activity is mediated through the stabilization of the resulting phenoxyl radicals, which are less reactive and less likely to cause further damage.
Comparación Con Compuestos Similares
- 4H-Pyran-4-one, 3,5-dihydroxy-2-methyl-
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Comparison: 4H-Pyran-4-one, 2-(3,4-dihydroxyphenyl)-(9CI) is unique due to the presence of hydroxyl groups on the phenyl ring, which significantly enhances its antioxidant properties compared to similar compounds. The position and number of hydroxyl groups play a crucial role in determining the compound’s reactivity and effectiveness as an antioxidant.
Propiedades
Fórmula molecular |
C11H8O4 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)pyran-4-one |
InChI |
InChI=1S/C11H8O4/c12-8-3-4-15-11(6-8)7-1-2-9(13)10(14)5-7/h1-6,13-14H |
Clave InChI |
UQZBNJFTFZEDOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=O)C=CO2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
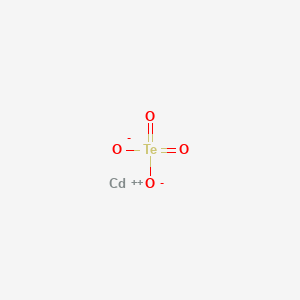
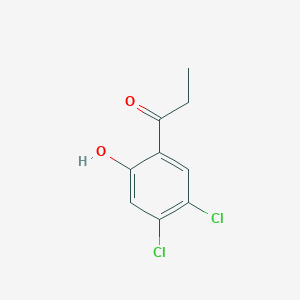
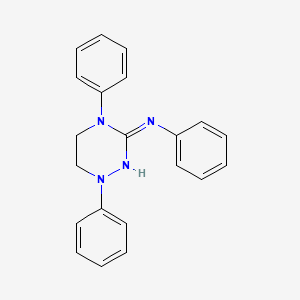
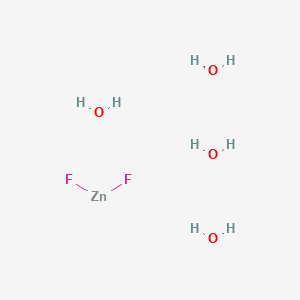
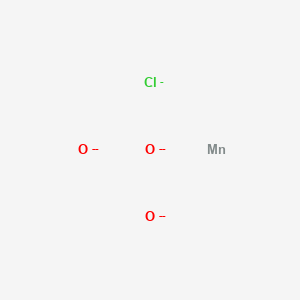
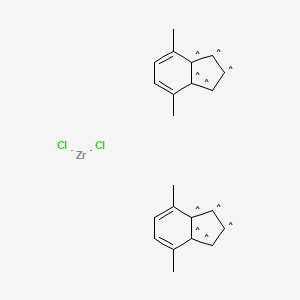
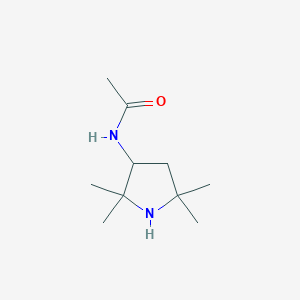
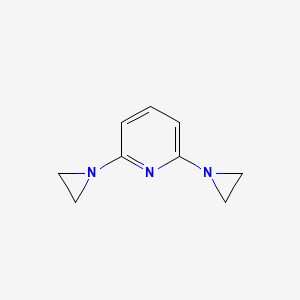
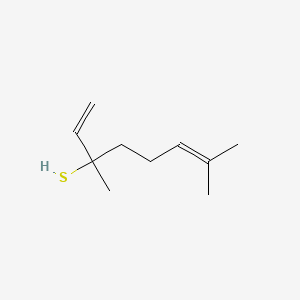
![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)

![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)
